molecular formula C17H16F2O B1327702 3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-56-4

3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B1327702
M. Wt: 274.3 g/mol
InChI Key: NYNQGYDJOFOOGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone involves multiple steps and various starting materials. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction . Another related compound, 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, was synthesized

Scientific Research Applications

Chemical Synthesis and Polymerization

A series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones were synthesized using precursors derived from propiophenone-dimethylacetals, demonstrating the compound's utility in generating novel chemical entities with potential pharmaceutical applications (Bonacorso et al., 2003). Furthermore, polymers with inherent viscosities were developed using the compound, showing enhanced solubility, good thermal stability, and notable dielectric properties, which could find uses in materials science, particularly in the production of high-performance polymers (Shang et al., 2012).

Membrane Technology and Ion Exchange

A series of poly(arylene ether sulfone)s were prepared using a novel difluoro aromatic ketone monomer, showing high alkaline stability and good hydroxide conductivity, indicating potential applications in membrane technology, particularly for anion exchange membranes which are crucial in various industrial separation processes (Shi et al., 2017).

Photonic and Electronic Applications

The compound was utilized in the development of novel copolymers with styrene, which displayed high glass transition temperatures and were characterized by various spectroscopic methods, suggesting potential applications in photonics or electronics due to their notable dipolar character and thermal properties (Kharas et al., 2000).

Material Sciences and Engineering

In material sciences, the compound contributed to the synthesis of various polymers and oligomers with specific structural features like 1,3,5-triphenylbenzene segments, resulting in polymers with high glass-transition temperatures and excellent thermal stability. These polymers also exhibited unique fluorescence properties under UV light, which could be advantageous in the development of new materials for optical and electronic devices (Shaikh & Hay, 2002).

Environmental and Sensor Applications

In environmental science and sensor technology, derivatives of the compound were involved in the synthesis of polysiloxanes for use as chemosensitive coatings in acoustoelectronic sensors. These materials showed a high affinity and selectivity to hydrogen bond bases, indicating their potential in the development of sensitive and selective chemical sensors (Grabka et al., 2021).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNQGYDJOFOOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644708
Record name 1-(3,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

CAS RN

898794-56-4
Record name 1-(3,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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